Cas no 2078-01-5 (3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine)

3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine Chemical and Physical Properties
Names and Identifiers
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- 1,2-Benzenediamine,3-nitro-5-(trifluoromethyl)-
- 3,4-DIAMINO-5-NITROBENZOTRIFLUORIDE
- 3-nitro-5-trifluoromethyl-1,2-phenylenediamine
- HMS2684L05
- SCHEMBL2415016
- SB77048
- UNII-8V6ZFH32HQ
- 8V6ZFH32HQ
- SMR000319781
- 2078-01-5
- CHEMBL1504863
- TOLUENE-3,4-DIAMINE, .ALPHA.,.ALPHA.,.ALPHA.-TRIFLUORO-5-NITRO-
- DTXSID90174860
- 3-nitro-5-(trifluoromethyl)benzene-1,2-diamine
- A903092
- 3-Nitro-5-(trifluoromethyl)-1,2-benzenediamine
- NCGC00246601-01
- SR-01000005523-1
- 3-nitro-5-(trifluoromethyl)benzene-1, 2-diamine
- 1,2-Benzenediamine, 3-nitro-5-(trifluoromethyl)-
- SR-01000005523
- 2-AMINO-6-NITRO-.ALPHA.,.ALPHA.,.ALPHA.-TRIFLUORO-P-TOLUIDINE
- MLS000419132
- 3-nitro-5-trifluoromethyl-o-phenylenediamine
- 3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine
-
- MDL: MFCD00447775
- Inchi: InChI=1S/C7H6F3N3O2/c8-7(9,10)3-1-4(11)6(12)5(2-3)13(14)15/h1-2H,11-12H2
- InChI Key: WQRYZWVAWJMKPB-UHFFFAOYSA-N
- SMILES: O=[N+](C1C=C(C(F)(F)F)C=C(N)C=1N)[O-]
Computed Properties
- Exact Mass: 221.04100
- Monoisotopic Mass: 221.041211
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 97.9
Experimental Properties
- Density: 1.6±0.1 g/cm3
- Boiling Point: 336.5±42.0 °C at 760 mmHg
- Flash Point: 157.3±27.9 °C
- Refractive Index: 1.578
- PSA: 97.86000
- LogP: 3.46360
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine Customs Data
- HS CODE:2921590090
- Customs Data:
China Customs Code:
2921590090Overview:
2921590090. Other aromatic polyamines and derivatives and their salts. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921590090. other aromatic polyamines and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N233255-50mg |
3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine |
2078-01-5 | 50mg |
$ 415.00 | 2022-06-03 | ||
Alichem | A019089345-25g |
3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine |
2078-01-5 | 95% | 25g |
$4337.33 | 2023-09-02 | |
TRC | N233255-25mg |
3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine |
2078-01-5 | 25mg |
$ 260.00 | 2022-06-03 | ||
Alichem | A019089345-10g |
3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine |
2078-01-5 | 95% | 10g |
$2210.25 | 2023-09-02 | |
eNovation Chemicals LLC | D120367-1g |
3,4-DIAMINO-5-NITROBENZOTRIFLUORIDE |
2078-01-5 | 95% | 1g |
$785 | 2024-08-03 | |
TRC | N233255-10mg |
3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine |
2078-01-5 | 10mg |
$ 125.00 | 2022-06-03 | ||
eNovation Chemicals LLC | D120367-5g |
3,4-DIAMINO-5-NITROBENZOTRIFLUORIDE |
2078-01-5 | 95% | 5g |
$1850 | 2024-08-03 | |
Ambeed | A383584-1g |
3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine |
2078-01-5 | 95% | 1g |
$229.0 | 2024-04-21 | |
eNovation Chemicals LLC | D120367-5g |
3,4-DIAMINO-5-NITROBENZOTRIFLUORIDE |
2078-01-5 | 95% | 5g |
$1850 | 2025-02-28 | |
Alichem | A019089345-5g |
3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine |
2078-01-5 | 95% | 5g |
$1547.42 | 2023-09-02 |
3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine Related Literature
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2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
Additional information on 3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine
1,2-Benzenediamine, 3-nitro-5-(trifluoromethyl)-
1,2-Benzenediamine, 3-nitro-5-(trifluoromethyl)- is a highly specialized organic compound with the CAS number 2078-01-5. This compound belongs to the class of aromatic diamines, which are widely recognized for their versatile applications in various industries. The structure of this compound features a benzene ring with two amino groups at positions 1 and 2, a nitro group at position 3, and a trifluoromethyl group at position 5. These functional groups impart unique chemical and physical properties to the molecule, making it a valuable component in advanced materials science and pharmaceutical research.
The synthesis of 1,2-Benzenediamine, 3-nitro-5-(trifluoromethyl)- involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high purity. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of such compounds. For instance, researchers have explored the use of transition metal catalysts to facilitate the coupling reactions necessary for constructing the benzene ring with the desired substituents.
One of the most notable applications of this compound is in the development of advanced materials. The presence of the trifluoromethyl group enhances the compound's stability under harsh conditions, making it suitable for use in high-performance polymers and coatings. Additionally, the nitro group contributes to its reactivity, allowing for further functionalization in downstream processes. Recent studies have demonstrated its potential as a precursor for synthesizing novel carbon materials with tailored electronic properties.
In the pharmaceutical industry, 1,2-Benzenediamine, 3-nitro-5-(trifluoromethyl)- has shown promise as an intermediate in drug discovery. Its unique structure allows for the creation of bioactive molecules with specific targeting capabilities. For example, researchers have utilized this compound to develop potential inhibitors for enzymes involved in neurodegenerative diseases. The trifluoromethyl group plays a critical role in modulating the pharmacokinetic properties of these drug candidates.
The chemical properties of 1,2-Benzenediamine, 3-nitro-5-(trifluoromethyl)- are heavily influenced by its substituents. The amino groups are highly nucleophilic and can participate in various condensation reactions, while the nitro group introduces electron-withdrawing effects that influence the overall reactivity of the molecule. The trifluoromethyl group not only increases molecular weight but also enhances lipophilicity, which is crucial for many biological applications.
Recent research has also explored the use of this compound in electronic materials. Its ability to form stable coordination complexes with metal ions makes it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Studies have shown that incorporating this compound into polymer frameworks can significantly improve charge transport properties.
In conclusion, 1,2-Benzenediamine, 3-nitro-5-(trifluoromethyl)- (CAS No: 2078-01-5) is a multifaceted compound with a wide range of applications across various scientific domains. Its unique structure and functional groups make it an invaluable tool in modern chemistry and materials science. As research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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